molecular formula C42H44Cl6O16 B13853685 13-O-(trans-3-Phenyl-glycidyl)-7,10-bis[O-(trichloroethoxycarbonyl)]-10-deacetyl Baccatin III

13-O-(trans-3-Phenyl-glycidyl)-7,10-bis[O-(trichloroethoxycarbonyl)]-10-deacetyl Baccatin III

Cat. No.: B13853685
M. Wt: 1017.5 g/mol
InChI Key: CEUOYSKYDXALPU-YNXTVJPASA-N
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Description

13-O-(trans-3-Phenyl-glycidyl)-7,10-bis[O-(trichloroethoxycarbonyl)]-10-deacetyl Baccatin III is a complex derivative of Baccatin III, which is a precursor in the biosynthesis of paclitaxel (Taxol). Paclitaxel is a well-known chemotherapeutic agent used in the treatment of various cancers, including breast, ovarian, and lung cancers . The compound’s intricate structure and its role in the synthesis of paclitaxel make it a subject of significant scientific interest.

Preparation Methods

The preparation of 13-O-(trans-3-Phenyl-glycidyl)-7,10-bis[O-(trichloroethoxycarbonyl)]-10-deacetyl Baccatin III involves several synthetic steps. The process typically starts with the isolation of Baccatin III from natural sources such as the yew tree (Taxus species). The synthetic route includes the protection of hydroxyl groups, selective acylation, and glycidylation reactions . Industrial production methods often employ a semi-synthetic strategy, where Baccatin III is chemically modified to produce the desired compound .

Chemical Reactions Analysis

13-O-(trans-3-Phenyl-glycidyl)-7,10-bis[O-(trichloroethoxycarbonyl)]-10-deacetyl Baccatin III undergoes various chemical reactions, including:

Common reagents used in these reactions include strong bases, electrophiles, and specific catalysts. The major products formed from these reactions are often intermediates in the synthesis of paclitaxel .

Mechanism of Action

The mechanism of action of 13-O-(trans-3-Phenyl-glycidyl)-7,10-bis[O-(trichloroethoxycarbonyl)]-10-deacetyl Baccatin III is closely related to its role as a precursor to paclitaxel. Paclitaxel stabilizes microtubules by binding to the β-tubulin subunit, preventing their depolymerization and thereby inhibiting cell division . The molecular targets and pathways involved include the microtubule network and the cell cycle machinery .

Properties

Molecular Formula

C42H44Cl6O16

Molecular Weight

1017.5 g/mol

IUPAC Name

[(2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-2-benzoyloxy-9,12-bis[(dichloro-λ3-chloranyl)methoxycarbonyloxy]-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] 3-phenyloxirane-2-carboxylate

InChI

InChI=1S/C42H44Cl6O16/c1-21-25(59-36(52)31-29(61-31)23-12-8-6-9-13-23)17-42(55)34(63-35(51)24-14-10-7-11-15-24)32-40(5,33(50)30(28(21)39(42,3)4)62-38(54)58-20-48(45)46)26(60-37(53)57-19-47(43)44)16-27-41(32,18-56-27)64-22(2)49/h6-15,25-27,29-32,34,55H,16-20H2,1-5H3/t25-,26-,27+,29?,30+,31?,32-,34-,40+,41-,42?/m0/s1

InChI Key

CEUOYSKYDXALPU-YNXTVJPASA-N

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H](C(C2(C)C)(C[C@@H]1OC(=O)C5C(O5)C6=CC=CC=C6)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC(=O)OCCl(Cl)Cl)C)OC(=O)OCCl(Cl)Cl

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C5C(O5)C6=CC=CC=C6)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC(=O)OCCl(Cl)Cl)C)OC(=O)OCCl(Cl)Cl

Origin of Product

United States

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